![molecular formula C17H19N3O B2572784 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine CAS No. 338954-65-7](/img/structure/B2572784.png)
1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine
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Overview
Description
The compound “1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a methoxybenzyl group attached at the 1-position and an amine group at the 4-position of the benzimidazole ring. It also has two methyl groups at the 5 and 6 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole core, the methoxybenzyl group at the 1-position, and the amine group at the 4-position . The two methyl groups at the 5 and 6 positions would add to the overall bulkiness of the molecule .
Chemical Reactions Analysis
Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can donate electron pairs to metal ions . The amine group at the 4-position could potentially be protonated under acidic conditions or form amides with carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability . The methoxybenzyl and amine groups, along with the two methyl groups, could influence its solubility, reactivity, and other properties .
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the efficient synthesis of benzimidazole derivatives, including methods for creating highly substituted compounds with potential applications in medicinal chemistry and materials science. For instance, Cobo et al. (2018) developed a concise synthesis for 6-benzimidazolyl-5-nitrosopyrimidines, showcasing a method that could be applied to the synthesis of structurally related compounds, including "1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine" (Cobo et al., 2018).
Biological Activities
Benzimidazole derivatives have been widely studied for their antibacterial and antifungal activities. For example, Vlaović et al. (1992) synthesized 1,2-diaminobenzimidazoles and explored their antibacterial and antifungal activities, demonstrating the potential for benzimidazole derivatives in developing new antimicrobial agents (Vlaović et al., 1992). Similarly, Patil et al. (2010) investigated the cytotoxicity and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, highlighting the antimicrobial potential of these complexes (Patil et al., 2010).
Material Science and Other Applications
The synthesis of benzimidazole derivatives extends to applications in material science, such as the development of fluorescent materials and surfactants. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and studied their fluorescent properties, indicating the potential use of these compounds in fluorescent applications and as whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).
Future Directions
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-7-15-17(16(18)12(11)2)19-10-20(15)9-13-5-4-6-14(8-13)21-3/h4-8,10H,9,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJRFPWZOPTSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine |
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